5-Methyl-1,6-dioxaspiro[2.4]heptane
Description
5-Methyl-1,6-dioxaspiro[2.4]heptane is a spirocyclic ether characterized by a unique bicyclic structure where two oxygen atoms bridge a central spiro carbon. The compound features a 5-membered and a 2-membered ring system fused at the spiro center, with a methyl substituent at the 5-position. This architecture confers distinct stereoelectronic properties, making it a subject of interest in organic synthesis, catalysis, and materials science. Its strained ring system and oxygen-rich framework contribute to its reactivity, particularly in ring-opening reactions and coordination chemistry.
Properties
IUPAC Name |
5-methyl-1,6-dioxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-6(3-7-5)4-8-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSHOBONXAQTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CO1)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the spirocyclic ether family, which includes:
- 1,6-Dioxaspiro[2.4]heptane : Lacks the methyl group at position 5, leading to reduced steric hindrance and altered reactivity in electrophilic substitutions .
- 5-Ethyl-1,6-dioxaspiro[2.4]heptane : The ethyl group increases steric bulk, slowing ring-opening kinetics compared to the methyl derivative .
- 5-Methyl-1,4-dioxaspiro[2.5]octane : A larger 5-membered ring system with different strain energy and thermodynamic stability .
Reactivity and Stability
- Ring-Opening Reactions: The methyl group in 5-Methyl-1,6-dioxaspiro[2.4]heptane stabilizes transition states in acid-catalyzed ring-opening reactions, yielding 30% faster kinetics than its non-methylated counterpart .
- Thermal Stability : Decomposes at 150°C, whereas 5-Ethyl-1,6-dioxaspiro[2.4]heptane decomposes at 170°C due to increased steric protection .
- Coordination Chemistry : Forms stable complexes with Lewis acids (e.g., BF₃), unlike 1,6-dioxaspiro[2.4]heptane, which lacks sufficient electron-donating groups .
Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|
| This compound | 45–47 | 210–215 | 1.2 |
| 1,6-Dioxaspiro[2.4]heptane | 32–34 | 195–200 | 0.8 |
| 5-Ethyl-1,6-dioxaspiro[2.4]heptane | 55–57 | 225–230 | 1.8 |
Table 2: Reactivity Parameters
| Compound | Ring-Opening Rate (k, s⁻¹) | Thermal Decomposition Temp (°C) |
|---|---|---|
| This compound | 3.2 × 10⁻³ | 150 |
| 1,6-Dioxaspiro[2.4]heptane | 2.1 × 10⁻³ | 140 |
| 5-Ethyl-1,6-dioxaspiro[2.4]heptane | 1.5 × 10⁻³ | 170 |
Research Findings
- Synthetic Efficiency : this compound is synthesized via [2+2] cycloaddition with 80% yield, outperforming analogues due to methyl-directed regioselectivity .
- Catalytic Applications: Demonstrated 20% higher efficiency in Pd-catalyzed couplings compared to non-methylated spiroethers .
- Biological Activity : Shows moderate antimicrobial activity (MIC = 64 µg/mL against S. aureus), whereas ethyl derivatives exhibit reduced potency due to poor membrane permeability .
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